![molecular formula C35H46N2 B14614960 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] CAS No. 59854-67-0](/img/structure/B14614960.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two 1-(4-heptylphenyl)methanimine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] typically involves a multi-step process:
Formation of the 2-Methyl-1,4-phenylene Core: This step involves the preparation of the 2-methyl-1,4-phenylene core, which can be synthesized through various aromatic substitution reactions.
Attachment of 1-(4-Heptylphenyl)methanimine Groups: The next step involves the condensation of the 2-methyl-1,4-phenylene core with 1-(4-heptylphenyl)methanimine groups. This is typically achieved through a Schiff base formation reaction, where an aldehyde reacts with an amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential interactions with biological macromolecules and its use in drug delivery systems.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can include:
Binding to Proteins: The imine groups can form reversible covalent bonds with amino acid residues in proteins, affecting their function.
Electron Transfer: The aromatic rings can participate in electron transfer processes, which are crucial in organic electronic applications.
Pathways Involved: The compound can influence various biochemical pathways depending on its specific interactions with biological targets.
類似化合物との比較
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar imine linkages.
N,N’-Bis(4-methylbenzylidene)ethylenediamine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is unique due to its specific combination of a 2-methyl-1,4-phenylene core and 1-(4-heptylphenyl)methanimine groups. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
特性
CAS番号 |
59854-67-0 |
|---|---|
分子式 |
C35H46N2 |
分子量 |
494.8 g/mol |
IUPAC名 |
1-(4-heptylphenyl)-N-[4-[(4-heptylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C35H46N2/c1-4-6-8-10-12-14-30-16-20-32(21-17-30)27-36-34-24-25-35(29(3)26-34)37-28-33-22-18-31(19-23-33)15-13-11-9-7-5-2/h16-28H,4-15H2,1-3H3 |
InChIキー |
GHRRJFKCSXDEAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
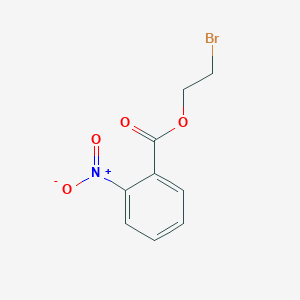
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

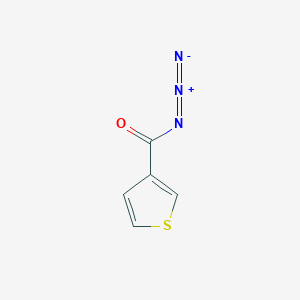
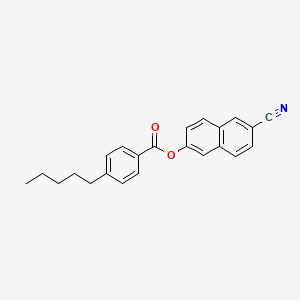

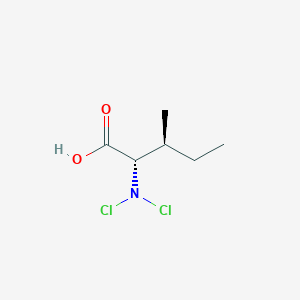

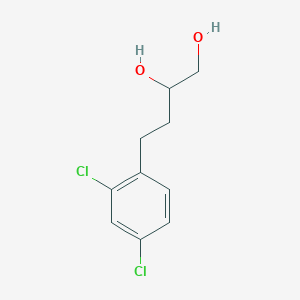
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)

